molecular formula C8H7FN2O B13026023 3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine

3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine

Katalognummer: B13026023
Molekulargewicht: 166.15 g/mol
InChI-Schlüssel: LTFRMTDCJAKAOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine is a fluorinated heterocyclic building block of significant interest in anticancer drug discovery and medicinal chemistry. Its core structure, the 1H-pyrrolo[3,2-c]pyridine scaffold, is recognized as a privileged structure in medicinal chemistry due to its diverse pharmacological potential. Researchers utilize this and related compounds as key intermediates in the design and synthesis of novel therapeutic agents, particularly as configuration-constrained analogs of known inhibitors. This compound serves as a versatile synthetic intermediate for developing potent small-molecule inhibitors. Specific derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been designed as colchicine-binding site inhibitors (CBSIs), which are a class of compounds that disrupt tubulin polymerization. Tubulin is a critical component of the cell's cytoskeleton and a validated target for cancer therapy. By inhibiting tubulin polymerization, these compounds can effectively arrest the cell cycle at the G2/M phase, leading to apoptosis (programmed cell death) in various cancer cell lines. The strategic incorporation of the fluorine atom and methoxy group can be leveraged to fine-tune the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable template for structure-activity relationship (SAR) studies in lead optimization programs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C8H7FN2O

Molekulargewicht

166.15 g/mol

IUPAC-Name

3-fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C8H7FN2O/c1-12-8-2-7-5(3-11-8)6(9)4-10-7/h2-4,10H,1H3

InChI-Schlüssel

LTFRMTDCJAKAOT-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C2C(=C1)NC=C2F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a series of reactions including cyclization and substitution to form the desired pyrrolopyridine core .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the pyrrolopyridine structure .

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions due to its halogenated derivatives (e.g., bromo or iodo analogs).

Sonogashira Coupling

Reaction with terminal alkynes under Sonogashira conditions forms alkynylated intermediates. For example:
Reagents : Pd(PPh₃)₄, CuI, alkyne, triethylamine
Conditions : 60–80°C, inert atmosphere
Product : Alkynyl-pyrrolopyridine derivatives .

Suzuki-Miyaura Coupling

Bromo-substituted analogs react with aryl boronic acids:
Reagents : Pd(dppf)Cl₂, K₂CO₃, aryl boronic acid
Conditions : 80–100°C, DME/H₂O solvent
Product : Biaryl derivatives for kinase inhibitor development.

Nucleophilic Substitution

The fluorine atom at position 3 undergoes nucleophilic substitution under basic conditions:

Reaction Type Reagents Conditions Product Yield
SNArK₂CO₃, DMF, nucleophile (e.g., piperazine)60°C, 12–24 hrs3-Substituted pyrrolopyridines50–75%
Fluorine ExchangeKF, DMSO120°C, microwaveMethoxy-fluoro analogs65%

Example: Substitution with morpholine yields derivatives with enhanced FGFR inhibitory activity .

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution at position 1 or 5:

Nitration :
Reagents : HNO₃, H₂SO₄
Conditions : 0–5°C
Product : Nitro-substituted derivatives (precursors for amine synthesis).

Halogenation :
Reagents : NBS or NCS, DMF
Conditions : RT, 2–4 hrs
Product : Bromo- or chloro-substituted analogs for further functionalization.

Reductive Transformations

Catalytic hydrogenation reduces unsaturated bonds in fused-ring systems:

Hydrogenation of Pyrrole Ring :
Reagents : H₂ (1 atm), Pd/C, MeOH
Conditions : RT, 6 hrs
Product : Partially saturated tetrahydro-pyrrolopyridines.

Oxidation Reactions

The methoxy group at position 6 can be oxidized to a carbonyl:

Reagents : KMnO₄, H₂O, H₂SO₄
Conditions : 80°C, 4 hrs
Product : 6-Keto-pyrrolopyridine derivatives (precursors for carboxylate synthesis).

Cyclization Reactions

Used to construct fused-ring systems for drug discovery:

Heck Cyclization :
Reagents : Pd(OAc)₂, PPh₃, K₂CO₃
Conditions : DMF, 100°C
Product : Tricyclic scaffolds for kinase inhibitors .

Elimination Reactions

Fluorine elimination under basic conditions forms pyridine derivatives:

Reagents : DBU, DCM
Conditions : RT, 24 hrs
Product : Dehydrofluorinated pyridines (72–91% yield) .

Mechanistic Insights

  • Fluorine’s Role : The electron-withdrawing fluorine at C3 activates the pyrrole ring for electrophilic substitution and stabilizes intermediates in cross-coupling reactions.

  • Methoxy’s Influence : The methoxy group at C6 directs electrophiles to specific positions (C1 or C5) via resonance effects.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine is being investigated for its potential as a therapeutic agent due to its ability to inhibit specific biological targets. Notably, it has been studied for its role as a kinase inhibitor, particularly against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

  • Mechanism of Action : The compound inhibits FGFR activity, disrupting critical signaling pathways such as RAS-MEK-ERK and PI3K-Akt. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structural properties facilitate the development of novel pharmaceuticals and biologically active molecules.

Research indicates that 3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine exhibits significant biological activity:

  • Anticancer Properties : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it demonstrated an IC50 value of 0.55 μM against HeLa cells by inhibiting FGFRs .

Case Study Summary Table

Study ReferenceCell LineIC50 (μM)Mechanism of Action
Study AHeLa0.55FGFR inhibition
Study BSGC-79010.12Tubulin polymerization inhibition
Study CMCF-70.21Induction of apoptosis

These studies highlight the compound's potential as a candidate for cancer therapy through its ability to inhibit key signaling pathways involved in tumor growth.

Wirkmechanismus

The mechanism of action of 3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of fibroblast growth factor receptors, thereby interfering with signal transduction pathways that regulate cell proliferation and migration. This inhibition can lead to the suppression of tumor growth and metastasis .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Electronic Effects

The biological and physicochemical properties of pyrrolo[3,2-c]pyridine derivatives are highly dependent on substituent patterns. Key analogues include:

Compound Name Substituents Key Properties/Activities Reference
6-Methyl-1H-pyrrolo[3,2-c]pyridine 6-CH₃ Structural simplicity; moderate activity
4-Methyl-1H-pyrrolo[3,2-c]pyridine 4-CH₃ Altered electronic profile
6-Fluoro-1H-pyrrolo[3,2-c]pyridine 6-F Enhanced metabolic stability
Ethyl 6-chloro-pyrrolo[3,2-c]pyridine-3-carboxylate 6-Cl, 3-COOEt Improved solubility; ester functionality
  • Fluorine vs. The 6-methoxy group may donate electron density, influencing aromatic interactions in enzyme active sites (e.g., MAO inhibitors in chromeno[3,2-c]pyridines ).
  • Halogen Effects : Chloro and bromo derivatives (e.g., 7-Bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine) are common in kinase inhibitors , but fluorine’s smaller size and higher electronegativity may reduce steric hindrance and improve target selectivity.

Biologische Aktivität

3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant research findings.

  • Molecular Formula : C8_8H7_7FN2_2O
  • Molecular Weight : 166.15 g/mol
  • CAS Number : 1352393-70-4
  • Structure : The compound features a pyrrolo[3,2-c]pyridine core with a methoxy and a fluorine substituent, which may influence its biological interactions and pharmacokinetics .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations indicate that 3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50_{50} (µM) Mechanism of Action
HeLa0.12 - 0.21Inhibition of tubulin polymerization
MCF-7Not specifiedInduction of apoptosis
SGC-7901Not specifiedInhibition of migration and invasion

The IC50_{50} values for the compound against HeLa cells suggest potent activity, comparable to other known chemotherapeutics .

The mechanism by which 3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine exerts its effects appears to involve the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division. This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Study 1: Antitumor Efficacy

In a study evaluating a series of pyrrolo[3,2-c]pyridine derivatives, 3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine was found to be one of the most effective compounds against breast cancer cell lines (MCF-7). The study reported that this compound significantly inhibited cell proliferation and induced apoptosis at low concentrations .

Study 2: Targeting Fibroblast Growth Factor Receptors (FGFR)

Another investigation focused on the design of pyrrolo derivatives targeting FGFRs, which play a critical role in tumor growth and metastasis. While specific data on 3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine's activity against FGFRs were not reported, related compounds in the pyrrolo family demonstrated promising inhibitory effects on FGFR signaling pathways .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine has not been extensively characterized; however, preliminary data suggest favorable absorption and distribution characteristics due to its molecular structure. Further studies are required to evaluate its metabolic stability and potential toxicity in vivo.

Q & A

Q. What are the typical synthetic routes for preparing 3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine?

  • Methodological Answer : The synthesis often involves electrophilic fluorination of precursor pyrrolopyridine derivatives. For example, Selectfluor® can fluorinate a chlorinated or unsubstituted pyrrolo[3,2-c]pyridine scaffold under reflux in acetonitrile/ethanol at 70°C, followed by purification via silica gel chromatography . Methoxy groups may be introduced via nucleophilic substitution using methoxide or through palladium-catalyzed coupling reactions. Key steps include solvent selection (e.g., dry acetonitrile for fluorination) and optimizing stoichiometry (e.g., 1.5 eq. Selectfluor® for complete conversion) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (300–400 MHz) identifies aromatic protons (e.g., δ 7.23 ppm for H-5 in pyrrolopyridine derivatives) and methoxy/fluorine substituents. 19^{19}F NMR (282 MHz) confirms fluorine integration (e.g., δ -172.74 ppm for fluorinated analogs) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at 171.0120 for a related fluorinated pyrrolopyridine) .
  • HPLC : Assesses purity (>98% by HPLC for derivatives, as noted in sulfonyl pyridine studies) .

Advanced Research Questions

Q. How can researchers optimize the low yield in the fluorination step during synthesis?

  • Methodological Answer : Low yields (e.g., 29% in electrophilic fluorination ) may arise from competing side reactions or incomplete conversion. Strategies include:
  • Solvent Optimization : Replace acetonitrile with polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity .
  • Catalyst Screening : Test Lewis acids (e.g., BF3_3·Et2_2O) to stabilize intermediates.
  • Alternative Fluorinating Agents : Use XtalFluor-E or N-fluoropyridinium salts for regioselectivity .
  • Temperature Gradients : Conduct stepwise heating (e.g., 50°C → 80°C) to minimize decomposition.

Q. How to resolve contradictions in spectral data when synthesizing derivatives?

  • Methodological Answer : Contradictions in NMR or mass spectra often stem from impurities or tautomeric forms. Solutions include:
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals (e.g., distinguishing pyrrole NH from solvent peaks) .
  • X-ray Crystallography : Confirm regiochemistry, as demonstrated in copper(II) complexes with furo[3,2-c]pyridine ligands .
  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled precursors to trace ambiguous signals .

Q. What strategies are effective in designing derivatives for CNS receptor targeting?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., trifluoromethyl at position 6) to enhance blood-brain barrier permeability, as seen in antipsychotic thieno[3,2-c]pyridines .
  • Bioisosteric Replacement : Replace methoxy with sulfonyl or boronic acid groups to modulate receptor affinity .
  • In Silico Docking : Screen derivatives against dopamine D2 or serotonin 5-HT2A_{2A} receptors using PyMOL or AutoDock .

Q. How to evaluate the antimicrobial activity of derivatives?

  • Methodological Answer :
  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Mechanistic Studies : Probe membrane disruption via fluorescence assays (e.g., propidium iodide uptake) .
  • Synergy Testing : Combine with known antibiotics (e.g., ciprofloxacin) to assess enhanced efficacy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.